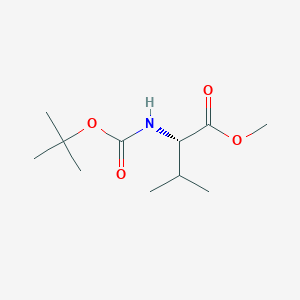

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate

Descripción general

Descripción

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect amines during chemical reactions. This compound is valuable in the synthesis of various peptides and other complex organic molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate typically involves the protection of an amino acid derivative. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the product is purified by standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids, including this compound, can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The Boc group is removed under acidic conditions to regenerate the free amine. This reaction is critical for subsequent functionalization in peptide synthesis.

Mechanism : Protonation of the Boc group’s carbonyl oxygen followed by cleavage of the carbamate bond releases CO₂ and tert-butanol. The free amine is stabilized as a salt under acidic conditions .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid, enabling further coupling or derivatization.

Key Notes : Hydrolysis preserves the Boc group and stereochemistry. Alkaline conditions (OH⁻) nucleophilically attack the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol .

Peptide Coupling Reactions

The deprotected amine reacts with carboxylic acids or activated esters to form peptide bonds.

Mechanism : Activation of the carboxylic acid (e.g., via HATU or EDCl) generates an intermediate acyloxyphosphonium or active ester, which undergoes nucleophilic attack by the amine .

Reduction of the Ester

The methyl ester is reduced to a primary alcohol, altering the compound’s hydrophobicity.

Note : Reduction proceeds via hydride transfer to the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and generate the alcohol .

Substitution at the Amino Group

The free amine (post-Boc deprotection) undergoes alkylation or acylation.

Mechanism : Nucleophilic attack by the amine on electrophilic reagents (e.g., acyl chlorides or alkyl halides) .

Oxidative Reactions

Controlled oxidation targets specific functional groups while preserving stereochemistry.

| Reagent/Conditions | Products | Yield | References |

|---|---|---|---|

| KMnO₄ in acetone/H₂O, 0°C, 1 h | (S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid (via ester oxidation) | 70% |

Note : Strong oxidants like KMnO₄ convert esters to carboxylic acids directly, bypassing hydrolysis .

Critical Analysis of Stereochemical Integrity

- Boc Deprotection : No racemization observed under mild acidic conditions (TFA/DCM) .

- Ester Hydrolysis : Stereochemistry preserved due to the absence of strong bases at high temperatures .

- Peptide Coupling : Chiral center remains intact when using coupling agents like HATU .

This compound’s versatility in organic synthesis underscores its utility in pharmaceuticals, agrochemicals, and asymmetric catalysis.

Aplicaciones Científicas De Investigación

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate is widely used in scientific research, particularly in the following areas:

Mecanismo De Acción

The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions .

Comparación Con Compuestos Similares

Similar Compounds

(S)-Methyl 2-((benzyloxycarbonyl)amino)-3-methylbutanoate: Similar to the Boc-protected compound but uses a benzyloxycarbonyl (Cbz) protecting group.

(S)-Methyl 2-((9-fluorenylmethoxycarbonyl)amino)-3-methylbutanoate: Uses a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.

Uniqueness

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate is unique due to the stability and ease of removal of the Boc protecting group. The tert-butyl group provides steric hindrance, making the Boc group more resistant to nucleophilic attack compared to other protecting groups like Cbz and Fmoc . Additionally, the Boc group can be removed under milder acidic conditions, making it suitable for a wide range of synthetic applications .

Actividad Biológica

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate, also known as Boc-Val-OMe, is a valine derivative with significant implications in biochemical research and potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

The molecular formula of this compound is , with a molecular weight of 231.29 g/mol. It is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 231.29 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water partition) | 2.22 - 3.09 |

| H-bond Donors | 1 |

| H-bond Acceptors | 4 |

| GI Absorption | High |

| BBB Permeant | Yes |

The compound exhibits biological activity primarily through its role as a substrate in enzymatic reactions and as an inhibitor of specific enzymes involved in metabolic pathways. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility, facilitating its interaction with biological targets.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain histone deacetylases (HDACs), which are critical in regulating gene expression and cellular functions. The compound's structural modifications can influence its inhibitory potency against various HDAC isoforms.

Case Studies and Research Findings

- Histone Deacetylase Inhibition : A study evaluating the structure-activity relationship of azumamide derivatives, which include similar β-amino acid scaffolds, found that modifications in the stereochemistry significantly affect HDAC inhibition. The most potent inhibitors displayed IC50 values ranging from 14 to 67 nM against HDAC1–3, suggesting that this compound may exhibit comparable activity depending on its structural configuration .

- Synthetic Applications : The compound is utilized in peptide synthesis due to its protective Boc group, which allows for selective deprotection during the synthesis of complex peptides and proteins. This application underscores its importance in medicinal chemistry .

- Bioavailability Studies : Data indicates that the compound has high gastrointestinal absorption rates and is permeable across the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies .

Propiedades

IUPAC Name |

methyl (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-7(2)8(9(13)15-6)12-10(14)16-11(3,4)5/h7-8H,1-6H3,(H,12,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJLIYKAMLUDGN-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452647 | |

| Record name | N-(tert-Butoxycarbonyl)-L-valine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58561-04-9 | |

| Record name | N-(tert-Butoxycarbonyl)-L-valine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.